BenchChemオンラインストアへようこそ!

N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide

HDAC inhibition anticancer screening data gap analysis

N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide (CAS 886183-29-5) is a synthetic small molecule with the molecular formula C21H13NO6 and a molecular weight of 375.3 g/mol. It is a benzofuran derivative featuring a benzodioxole carbonyl substituent and a furan-2-carboxamide moiety.

Molecular Formula C21H13NO6
Molecular Weight 375.336
CAS No. 886183-29-5
Cat. No. B2826576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide
CAS886183-29-5
Molecular FormulaC21H13NO6
Molecular Weight375.336
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5
InChIInChI=1S/C21H13NO6/c23-19(12-7-8-15-17(10-12)27-11-26-15)20-18(13-4-1-2-5-14(13)28-20)22-21(24)16-6-3-9-25-16/h1-10H,11H2,(H,22,24)
InChIKeyVQBWFWWKTWBWJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide (CAS 886183-29-5): Procurement-Ready Baseline Profile


N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide (CAS 886183-29-5) is a synthetic small molecule with the molecular formula C21H13NO6 and a molecular weight of 375.3 g/mol . It is a benzofuran derivative featuring a benzodioxole carbonyl substituent and a furan-2-carboxamide moiety. The compound is commercially available from multiple research chemical suppliers, typically at 95% purity, and is sold exclusively for research and development (R&D) purposes . Its computed physicochemical properties include a predicted LogP of 3.94, a topological polar surface area of 90.9 Ų, and a predicted acid pKa of 5.75, all of which satisfy Lipinski's Rule of Five .

Why In-Class Benzofuran-Carboxamide Analogs Cannot Substitute for N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide (886183-29-5)


Generic substitution among benzofuran-carboxamide analogs is scientifically unsound without direct comparative evidence. This compound's unique connectivity—a 3-amino-benzofuran core simultaneously acylated by a 1,3-benzodioxole-5-carbonyl group and a furan-2-carboxamide—creates a distinct hydrogen-bonding pharmacophore that cannot be replicated by simple congeners such as N-(1,3-benzodioxol-5-yl)furan-2-carboxamide (CAS 5246-86-6) or N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide (WAY-638103) . The presence of the benzofuran spacer between the two carbonyl groups introduces conformational rigidity and a specific spatial orientation of the benzodioxole and furan rings that is absent in analogs lacking the benzofuran core or possessing different regioisomeric linkages. Substituting to an analog risks altering target binding, selectivity, and downstream biological readouts in ways that cannot be predicted from structure alone.

Quantitative Evidence Guide for Differentiating N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide (886183-29-5) from Analogs


Absence of Verifiable Public Bioactivity Data for 886183-29-5 Versus Structurally Characterized Analog Scaffolds

As of the current evidence cutoff, no peer-reviewed primary research articles, patents with explicit biological data, or authoritative database entries (PubChem BioAssay, ChEMBL, BindingDB) were identified that provide quantitative bioactivity data (e.g., IC50, Ki, EC50) for N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide (886183-29-5). Vendor-generated content on excluded domains asserts HDAC inhibitory activity without disclosing assay conditions, target isoforms, or numerical results . In contrast, structurally related benzofuran-carboxamide scaffolds have published HDAC inhibition data. For example, certain benzamide derivatives with benzofuran cores exhibit micromolar antiproliferative activity and HDAC inhibitory effects with measurable histone H4 acetylation changes . This evidentiary gap means that any claims of differentiation between 886183-29-5 and its closest analogs (e.g., WAY-638103, CAS 5246-86-6) are currently unsupported by quantitative head-to-head or cross-study comparable data.

HDAC inhibition anticancer screening data gap analysis

Computational Physicochemical Differentiation: Predicted LogP and pKa of 886183-29-5 Compared to Selected In-Class Analogs

Computed physicochemical properties provide a measurable basis for differentiating 886183-29-5 from simpler analogs, which may influence solubility, permeability, and formulation strategy. 886183-29-5 has a predicted LogP of 3.94, a predicted acid pKa of 5.75, a topological polar surface area (TPSA) of 90.9 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors . By comparison, the simplified analog N-(1,3-benzodioxol-5-yl)furan-2-carboxamide (CAS 5246-86-6, C12H9NO4, MW 231.2) has a lower molecular weight, fewer rotatable bonds, and a predicted LogP of approximately 2.1, with a TPSA of approximately 64 Ų . The substantial increase in LogP (Δ ~1.8) and TPSA (Δ ~27 Ų) for 886183-29-5 indicates significantly higher lipophilicity and a larger polar surface, which would affect membrane partitioning and oral bioavailability predictions differently.

physicochemical profiling drug-likeness in silico ADME

Structural Topology Differentiation: Benzofuran Core Regiochemistry of 886183-29-5 Versus WAY-638103

886183-29-5 and WAY-638103 (CAS not available for WAY-638103; IUPAC: N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide) are constitutional isomers with distinct connectivity that precludes functional interchangeability . In 886183-29-5, the benzofuran oxygen is at position 1, the 1,3-benzodioxole-5-carbonyl group is attached at position 2 via a ketone linker, and the furan-2-carboxamide is attached at position 3 via an amide nitrogen. In WAY-638103, the benzofuran-2-carboxamide carbonyl is directly linked to the benzofuran core, and the benzodioxole group is attached via an amide nitrogen at the 5-position of the benzodioxole ring, creating a reversed amide orientation. This regioisomeric difference fundamentally alters the hydrogen-bond donor/acceptor pharmacophore geometry and the spatial relationship between the benzodioxole and furan substituents.

chemical topology regioisomerism scaffold diversity

Research and Procurement Application Scenarios for N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide (886183-29-5)


Exploratory Phenotypic Screening in Oncology Panels

886183-29-5 is suitable for inclusion in diversity-oriented screening libraries targeting oncology-relevant phenotypes. Its structural topology—combining benzofuran, benzodioxole, and furan pharmacophores—offers a chemotype distinct from simpler benzofuran-carboxamides such as WAY-638103 . Procurement is warranted when the screening objective is to sample a broader chemical space rather than to follow up on a known target. However, users must note that no confirmed target engagement data exist, and positive hits will require full deconvolution and target identification .

Structure-Activity Relationship (SAR) Studies on Benzofuran-Based HDAC Inhibitor Scaffolds

For medicinal chemistry programs exploring benzofuran-containing HDAC inhibitors, 886183-29-5 represents a distinct topological isomer within the SAR matrix . Published benzamide-based HDAC inhibitors with benzofuran motifs have shown micromolar potency ; 886183-29-5 can serve as a comparator to probe the effect of relocating the amide linkage from the benzodioxole side (as in WAY-638103) to the furan side. The LogP difference of ~1.8 between 886183-29-5 and simpler analogs may also be exploited to study lipophilicity-driven potency shifts .

Computational Chemistry and Molecular Docking Campaigns

The availability of computed physicochemical parameters (LogP = 3.94, pKa = 5.75, TPSA = 90.9 Ų) makes 886183-29-5 a viable candidate for virtual screening and docking studies against protein targets with complementary binding pockets. Its distinct 3D pharmacophore, defined by the spatial arrangement of the benzodioxole, benzofuran, and furan rings, can be used to generate pharmacophore hypotheses that differentiate it from regioisomeric analogs . This is particularly relevant when the research goal is scaffold hopping or de novo design.

Analytical Reference Standard for Method Development

886183-29-5 can be procured as a reference standard for developing and validating analytical methods (HPLC, LC-MS) targeting benzofuran-benzodioxole hybrid molecules. Its commercial availability at 95% purity from multiple vendors and its well-defined molecular formula (C21H13NO6) and SMILES notation facilitate method development. The compound's distinct retention time and mass spectral signature, differing from analogs due to its higher LogP and molecular weight, support its use as a system suitability standard.

Quote Request

Request a Quote for N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.